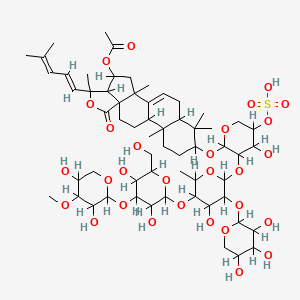

Cucumarioside H

Description

Properties

CAS No. |

116524-58-4 |

|---|---|

Molecular Formula |

C60H92O29S |

Molecular Weight |

1309.4 g/mol |

IUPAC Name |

[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |

InChI |

InChI=1S/C60H92O29S/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-52-43(71)46(38(66)33(21-61)82-52)85-51-42(70)45(76-10)31(64)23-78-51/h11-13,17,26,28,30-54,61,63-71H,14-16,18-24H2,1-10H3,(H,73,74,75)/b17-11+ |

InChI Key |

XPXZTNUAIBRUOQ-GZTJUZNOSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cucumarioside H; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricacies of Cucumarioside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological activity of Cucumarioside H, a series of triterpene glycosides isolated from the sea cucumber Eupentacta fraudatrix. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound Variants

This compound is not a single entity but rather a family of closely related triterpene glycosides. These compounds share a common structural framework consisting of a holostane-type triterpene aglycone and a branched pentasaccharide chain. Variations in the side chain of the aglycone and the degree of sulfation give rise to the different this compound analogues. The structures of the known variants are detailed below.

The structural elucidation of these complex molecules has been primarily achieved through a combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Mass Spectrometry (MS)[1].

Aglycone Core

The aglycone of the this compound series is a holostane-type triterpene, characterized by a lanostane skeleton with an 18(20)-lactone ring.

Carbohydrate Moiety

The carbohydrate chain is a branched pentasaccharide, typically attached to the C-3 position of the aglycone. A characteristic feature of the glycosides from Eupentacta fraudatrix is the presence of 3-O-methyl-D-xylose as a terminal monosaccharide unit[2][3].

Structural Visualization of Cucumarioside H5

To illustrate the core structure, a DOT script for the visualization of Cucumarioside H5 is provided below. The primary structural data for this visualization is based on the findings of Silchenko, Kalinovsky, Avilov, et al.

Caption: General structure of Cucumarioside H5.

Spectroscopic and Spectrometric Data

The precise chemical structures of the this compound variants have been determined through extensive analysis of their NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of these glycosides. The chemical shifts provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. While a complete, consolidated table for all H variants is not available in a single source, representative data for related cucumariosides are presented to illustrate the typical chemical shifts observed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Carbohydrate Moiety of a Related Cucumarioside

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Xylose-1 | ||

| 1 | 4.72 (d, 7.5) | 104.8 |

| 2 | 3.55 (t, 8.5) | 81.5 |

| 3 | 3.80 (t, 8.5) | 76.5 |

| 4 | 4.10 (t, 8.5) | 78.0 |

| 5a | 3.45 (dd, 11.5, 8.5) | 66.5 |

| 5b | 3.95 (dd, 11.5, 5.0) | |

| Quinovose | ||

| 1 | 4.95 (d, 7.5) | 102.5 |

| ... | ... | ... |

| 3-O-Me-Xylose | ||

| 1 | 4.80 (d, 7.0) | 105.0 |

| OMe | 3.65 (s) | 60.5 |

| ... | ... | ... |

| Note: Data are representative and may vary slightly between different this compound variants and experimental conditions. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are crucial for determining the molecular weight and fragmentation patterns of these large glycosides. The fragmentation of the carbohydrate chain provides information about the sequence of the sugar residues.

Table 2: Representative Mass Spectrometry Data for a this compound Analogue

| Ion | m/z | Interpretation |

| [M-Na]⁻ | 1307.6 | Molecular ion |

| [M-Na-SO₃]⁻ | 1227.6 | Loss of sulfate group |

| [M-Na-SO₃-MeXyl]⁻ | 1081.5 | Loss of terminal 3-O-Me-Xylose |

| ... | ... | ... |

| Note: Fragmentation patterns can be complex and are used to deduce the sugar sequence and aglycone structure. |

Experimental Protocols

Isolation and Purification of this compound from Eupentacta fraudatrix

The following is a generalized protocol for the isolation and purification of triterpene glycosides from sea cucumbers, which can be adapted for the this compound series.

Experimental Workflow for Glycoside Isolation

Caption: General workflow for isolating this compound.

Structural Elucidation Methodology

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

1D and 2D NMR Spectroscopy: Including ¹H, ¹³C, DEPT, COSY, TOCSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight with high accuracy.

Biological Activity and Signaling Pathways

Cucumariosides, including the H series, are known for their significant biological activities, primarily their cytotoxicity against various cancer cell lines.

Membranotropic Action

A primary mechanism of action for many sea cucumber triterpene glycosides is their interaction with cell membranes. They can form pores in membranes, leading to disruption of ion homeostasis and ultimately cell lysis.

Induction of Apoptosis

Recent studies have shown that some cucumariosides can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

Signaling Pathway for Cucumarioside-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

The induction of apoptosis by these compounds involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program.

Conclusion

The this compound series of triterpene glycosides represents a promising class of natural products with potent biological activities. Their complex structures and interesting mechanism of action make them valuable leads for the development of new therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate the structure-activity relationships and the detailed molecular targets of each this compound variant.

References

- 1. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides I1, I3, I4, three new minor disulfated pentaosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological activity of cucumariosides B1 and B2, two new minor non-sulfated unprecedented triosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Arsenal of the Deep: A Technical Guide to Cucumarioside H

An In-depth Examination of the Natural Sources, Distribution, and Biological Implications of a Potent Marine Triterpene Glycoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cucumarioside H, a triterpene glycoside of significant interest to the scientific community. We delve into its natural origins, distribution within marine ecosystems, and the intricate biological pathways it influences. This document is intended to serve as a valuable resource for researchers exploring novel therapeutic agents and natural product chemistry.

Natural Sources and Distribution

This compound is a secondary metabolite primarily isolated from sea cucumbers, specifically from the species Eupentacta fraudatrix[1][2][3][4][5][6][7][8][9]. These marine invertebrates, belonging to the class Holothuroidea, are found in various marine environments, with Eupentacta fraudatrix being a notable inhabitant of the Sea of Japan[1]. Sea cucumbers have evolved a sophisticated chemical defense mechanism, producing a diverse array of triterpene glycosides to deter predators[1].

The distribution of these compounds is not uniform throughout the organism. While present in the body wall, the highest concentrations of triterpene glycosides are often found in the Cuvierian tubules, specialized organs that can be expelled in a sticky, toxic mass as a defense mechanism. LC-ESI MS analysis of Eupentacta fraudatrix has revealed a complex profile of glycosides, with qualitative similarities across different body parts but quantitative variations in minor compounds[1].

Quantitative Analysis of Triterpene Glycosides in Eupentacta fraudatrix

While specific quantitative data for this compound is limited in the available literature, studies on the total triterpene glycoside content in related sea cucumber species provide valuable context. The concentration of these compounds can vary based on the species, geographical location, and the specific tissue analyzed.

| Sea Cucumber Species | Tissue | Method of Analysis | Total Triterpene Glycoside Content (mg/g wet weight) | Reference |

| Holothuria forskali | Cuvierian Tubules | Hemolytic Assay | 1.38 - 11.36 | [10] |

| Holothuria forskali | Body Wall | Hemolytic Assay | 0.32 - 2.40 | [10] |

Note: The data presented above is for total triterpene glycosides in a different sea cucumber species and should be considered as an estimation of the potential concentration range. Further quantitative studies specifically targeting this compound in Eupentacta fraudatrix are warranted.

Biosynthesis of this compound

The biosynthesis of triterpene glycosides in sea cucumbers is a complex process involving multiple enzymatic steps. The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor in steroid and triterpenoid synthesis[11]. In sea cucumbers, this cyclization is catalyzed by specialized oxidosqualene cyclases (OSCs) that produce a lanosterol-type aglycone, which is the foundational structure of the holostane triterpenoids, the class to which this compound belongs[2].

Subsequent modifications of the aglycone, including oxidation, hydroxylation, and the formation of the characteristic 18(20)-lactone ring, lead to the diverse array of holostane aglycones. The final step in the biosynthesis is the glycosylation of the aglycone at the C-3 position, where a sugar chain is attached. The specific sugar composition and linkage pattern of this chain are key determinants of the final structure and biological activity of the glycoside.

References

- 1. Metabolite Profiling of Triterpene Glycosides of the Far Eastern Sea Cucumber Eupentacta fraudatrix and Their Distribution in Various Body Components Using LC-ESI QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides I1, I3, I4, three new minor disulfated pentaosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological activity of cucumariosides B1 and B2, two new minor non-sulfated unprecedented triosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure of cucumarioside I2 from the sea cucumber Eupentacta fraudatrix (Djakonov et Baranova) and cytotoxic and immunostimulatory activities of this saponin and relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against MDA-MB-231 as A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Enigmatic Pathway of Cucumarioside H: A Technical Guide to Triterpene Glycoside Biosynthesis in Sea Cucumbers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpene glycosides, a diverse class of natural products, are abundant in sea cucumbers and exhibit a wide range of promising biological activities. Among these, Cucumarioside H and its congeners, isolated from species such as Eupentacta fraudatrix, have garnered significant interest. However, the biosynthetic pathway leading to these complex molecules remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of triterpene glycoside biosynthesis in sea cucumbers, with a specific focus on the proposed pathway for this compound. We delve into the initial cyclization of 2,3-oxidosqualene, the key enzymatic players, and the subsequent modifications that lead to the final intricate structure. While significant knowledge gaps persist, this guide synthesizes the available evidence and presents a hypothetical pathway, offering a roadmap for future research in this burgeoning field. We also provide generalized experimental protocols for key methodologies essential for pathway elucidation.

Introduction to Triterpene Glycoside Biosynthesis

The biosynthesis of triterpene glycosides is a multi-step process that begins with the isoprenoid pathway, leading to the formation of a C30 precursor, 2,3-oxidosqualene. This linear molecule is then cyclized to form a variety of triterpene skeletons, which undergo a series of oxidative modifications and subsequent glycosylations to yield the final bioactive compounds. In plants, this pathway is well-characterized. However, in marine invertebrates like sea cucumbers, the pathway exhibits unique features, particularly in the initial cyclization and subsequent tailoring steps.

Sea cucumber triterpene glycosides are typically of the holostane type, characterized by a lanostane-derived aglycone with an 18(20)-lactone ring[1]. The biosynthesis of these complex molecules is thought to occur in the body wall of the sea cucumber[2][3]. Transcriptomic analyses of species like Holothuria scabra have confirmed the presence of genes encoding the core enzymes of the triterpenoid biosynthesis pathway in the body wall[1][2].

The Core Biosynthetic Pathway: From Precursors to the Triterpene Skeleton

The biosynthesis of the triterpene core initiates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (MVA) pathway.

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.

| Enzyme Class | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condensation of two Acetyl-CoA molecules to form Acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condensation of Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | Reduction of HMG-CoA to Mevalonate. |

| Mevalonate kinase | MVK | Phosphorylation of Mevalonate to Mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylation of Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylation of Mevalonate-5-pyrophosphate to Isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | IDI | Isomerization of IPP to Dimethylallyl pyrophosphate (DMAPP). |

Formation of 2,3-Oxidosqualene

IPP and DMAPP are the building blocks for the formation of the C30 precursor, squalene.

| Enzyme Class | Abbreviation | Function |

| Farnesyl pyrophosphate synthase | FPPS | Sequential condensation of IPP with DMAPP to form Geranyl pyrophosphate (GPP) and then with another IPP to form Farnesyl pyrophosphate (FPP). |

| Squalene synthase | SQS | Head-to-head condensation of two FPP molecules to form Squalene. |

| Squalene epoxidase | SQE | Epoxidation of Squalene to 2,3-Oxidosqualene. |

Cyclization of 2,3-Oxidosqualene: A Key Diversification Step

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to a vast array of skeletal diversity. In most animals, lanosterol synthase (LSS) catalyzes the formation of lanosterol, the precursor to steroids. However, a significant finding in sea cucumbers is the absence of LSS. Instead, they possess two divergent oxidosqualene cyclases (OSCs), likely evolved from an ancestral LSS through gene duplication and neofunctionalization[4][5][6].

Recent studies on the sea cucumber Eupentacta fraudatrix, a known producer of this compound, have identified two distinct OSC genes[7][8][9][10]. Based on sequence and molecular docking analyses, these are predicted to encode a parkeol synthase and a lanostadienol synthase [7][8][9][10]. This suggests that the initial triterpene skeletons in these organisms are not lanosterol, but rather parkeol and lanostadienol, which then serve as precursors for the diverse array of triterpene glycosides.

Hypothetical Biosynthesis Pathway of this compound

While the precise enzymatic steps are yet to be confirmed, a hypothetical pathway for the biosynthesis of the this compound aglycone and its subsequent glycosylation can be proposed based on its chemical structure and the general principles of triterpenoid biosynthesis.

Tailoring of the Triterpene Skeleton

Following the initial cyclization, the parkeol or lanostadienol backbone undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpene skeleton, leading to the formation of the specific holostane-type aglycone of this compound.

Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis is the sequential attachment of sugar moieties to the aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs). Each UGT is typically specific for a particular sugar donor (e.g., UDP-glucose, UDP-xylose) and a specific acceptor site on the aglycone or the growing glycan chain. The complex oligosaccharide chain of this compound is assembled through the concerted action of several UGTs.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining genomics, transcriptomics, enzymology, and analytical chemistry. Below are generalized protocols for key experimental workflows.

Identification of Candidate Biosynthetic Genes

Objective: To identify candidate genes encoding OSCs, CYP450s, and UGTs involved in this compound biosynthesis from the producing sea cucumber species.

Methodology: Transcriptome Analysis and Differential Gene Expression

-

Tissue Collection: Collect tissues from the sea cucumber, specifically the body wall where biosynthesis is presumed to occur, and other tissues as controls (e.g., muscle, intestine).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq).

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLASTx.

-

Identification of Candidate Genes: Identify transcripts encoding enzymes of interest (OSCs, CYP450s, UGTs) based on their annotations.

-

Differential Expression Analysis: Compare the expression levels of candidate genes between the body wall and control tissues. Genes that are significantly upregulated in the body wall are strong candidates for being involved in this compound biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequences of the candidate genes by PCR.

-

Clone the amplified genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Transform the expression constructs into a suitable host organism for protein production.

-

-

Protein Purification:

-

Induce protein expression in the heterologous host.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

OSC Assay: Incubate the purified OSC with 2,3-oxidosqualene and analyze the reaction products by GC-MS or LC-MS to identify the cyclized triterpene product (e.g., parkeol, lanostadienol).

-

CYP450 Assay: Incubate the purified CYP450 with the proposed triterpene substrate (e.g., lanostadienol) in the presence of a cytochrome P450 reductase and NADPH. Analyze the products by LC-MS to identify hydroxylated intermediates.

-

UGT Assay: Incubate the purified UGT with the aglycone or a partially glycosylated intermediate and a specific UDP-sugar donor. Analyze the reaction products by LC-MS to confirm the attachment of the sugar moiety.

-

Quantitative Analysis of Intermediates and Final Products

Objective: To quantify the levels of this compound and its potential biosynthetic intermediates in sea cucumber tissues.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Homogenize sea cucumber tissues in a suitable solvent (e.g., methanol/water).

-

Perform solid-phase extraction (SPE) to enrich for triterpene glycosides and remove interfering compounds.

-

-

LC-MS Analysis:

-

Separate the extracted compounds using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Detect and identify the compounds using a mass spectrometer (e.g., Q-TOF or Orbitrap) based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification:

-

Use authentic standards of this compound (if available) to generate a calibration curve for absolute quantification.

-

For intermediates where standards are not available, relative quantification can be performed based on peak areas.

-

| Analytical Technique | Application in Biosynthesis Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile or derivatized triterpene intermediates, such as the initial cyclization products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of non-volatile triterpene glycosides and their biosynthetic intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of purified biosynthetic intermediates and final products. |

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating area of marine natural product chemistry. While the foundational steps of the triterpenoid pathway in sea cucumbers are beginning to be understood, with the discovery of novel oxidosqualene cyclases, the downstream tailoring enzymes that create the final complex structure of this compound remain to be identified and characterized. The combination of next-generation sequencing, heterologous expression, and sophisticated analytical techniques will be instrumental in fully elucidating this intricate pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the evolution of chemical diversity in marine invertebrates but also pave the way for the biotechnological production of these valuable bioactive compounds for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Relationships between chemical structures and functions of triterpene glycosides isolated from sea cucumbers [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure of Genes Encoding Oxidosqualene Cyclases-Key Enzymes of Triterpenoid Biosynthesis from Sea Cucumber Eupentacta fraudatrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijms-vol-25-pages-12881-structure-of-genes-encoding-oxidosqualene-cyclases-key-enzymes-of-triterpenoid-biosynthesis-from-sea-cucumber-eupentacta-fraudatrix - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

The Biological Potential of Cucumarioside H: A Triterpene Glycoside from Marine Life

An In-depth Review for Scientific and Research Professionals

The world's oceans are a vast reservoir of unique chemical structures with significant pharmacological potential. Among these are the triterpene glycosides, a class of saponins found in sea cucumbers, which have garnered considerable attention for their diverse biological activities. Cucumarioside H, a triterpene glycoside isolated from the Far Eastern sea cucumber Eupentacta fraudatrix, is one such compound that has demonstrated notable cytotoxic effects. This technical guide provides a comprehensive literature review of the biological activity of this compound, supplemented with data from closely related and more extensively studied cucumariosides to offer a broader understanding of this class of compounds for researchers, scientists, and drug development professionals.

Overview of this compound and Related Compounds

This compound belongs to the cucumarioside family, which are triterpene glycosides characterized by a branched pentasaccharide carbohydrate moiety. While specific research on this compound is limited, studies on a series of cucumariosides isolated from Eupentacta fraudatrix, including H, H2, H5, H6, H7, and H8, have revealed that their cytotoxic activities vary based on the structure of the aglycone's lateral chain.[1][2] this compound itself has been reported to possess moderate cytotoxic activity against mouse Ehrlich carcinoma cells.[3]

Due to the limited specific data on this compound, this review incorporates detailed findings from the more thoroughly investigated cucumarioside, Cucumarioside A2-2, to provide a more complete picture of the potential biological activities and mechanisms of action for this compound class.

Quantitative Analysis of Biological Activity

The cytotoxic and other biological activities of cucumariosides have been quantified in numerous studies. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Cytotoxic Activity of Cucumariosides

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| This compound | Mouse Ehrlich Carcinoma | Not Specified | Moderate Activity | [3] |

| Cucumarioside A2-2 | Mouse Ehrlich Carcinoma | Nonspecific Esterase Assay | 2.1 | [4][5] |

| Mouse Ehrlich Carcinoma | MTT Assay | 2.7 | [4][5] | |

| Cucumarioside A0-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | Induces apoptosis at 1 µM | [6] |

| Djakonovioside A | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | Induces apoptosis at 2 µM | [6] |

| Djakonovioside E1 | MCF-7 (Breast Cancer) | Not Specified | 1.52 ± 0.14 | [7] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 2.19 ± 0.17 | [7] | |

| Cucumarioside A2-5 | T-47D (Breast Cancer) | Not Specified | 5.81 ± 0.86 | [7] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 2.58 ± 0.1 | [7] |

Table 2: Hemolytic Activity of Cucumariosides

| Compound | Target | ED50 (µM) | Reference |

| Djakonovioside F1 | Human Erythrocytes | 0.51 ± 0.01 | [7] |

| Okhotoside A2-1 | Human Erythrocytes | 1.53 ± 0.14 | [7] |

| Cucumarioside A2-5 | Human Erythrocytes | 1.63 ± 0.13 | [7] |

Key Experimental Methodologies

The biological activities of cucumariosides have been elucidated through a variety of in vitro assays. Below are detailed protocols for some of the key experiments cited in the literature.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Objective: To assess cell viability by measuring the metabolic activity of cells.

-

Protocol:

-

Cancer cells (e.g., Mouse Ehrlich Carcinoma, MCF-7, MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Cells are treated with varying concentrations of the cucumarioside compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the culture medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][5]

-

b) Nonspecific Esterase Assay:

-

Objective: To determine cell viability by measuring the activity of intracellular nonspecific esterases.

-

Protocol:

Apoptosis Assays

a) Caspase Activity Assay:

-

Objective: To quantify the activation of caspases, key mediators of apoptosis.

-

Protocol:

-

Cells are treated with the cucumarioside compound.

-

Following treatment, cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a caspase-specific substrate that is conjugated to a fluorophore or a chromophore.

-

The cleavage of the substrate by activated caspases (e.g., caspase-3, -7, -9) results in the release of the reporter molecule.

-

The fluorescence or absorbance is measured to quantify caspase activity.[6][8]

-

b) Hoechst 33342 Staining:

-

Objective: To visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Protocol:

-

Cells are grown on coverslips and treated with the test compound.

-

The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

The morphology of the cell nuclei is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed and fragmented nuclei.[6]

-

Cell Migration Assay (Wound Healing Assay)

-

Objective: To assess the effect of a compound on cell migration.

-

Protocol:

-

A confluent monolayer of cells is created in a culture dish.

-

A "wound" or scratch is made through the monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with a medium containing the test compound at a non-toxic concentration.

-

The rate of wound closure is monitored and photographed at different time points. The ability of the compound to inhibit cell migration is determined by comparing the wound closure in treated versus untreated cells.[7]

-

Signaling Pathways in Cucumarioside-Induced Apoptosis

Studies on cucumariosides, particularly Cucumarioside A0-1 and Djakonovioside A, have begun to unravel the molecular mechanisms underlying their anticancer activity. A key pathway implicated is the intrinsic (mitochondrial) pathway of apoptosis.

The proposed mechanism involves the induction of reactive oxygen species (ROS) production, which leads to the depolarization of the mitochondrial membrane. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates executioner caspases like caspase-3 and -7, ultimately leading to apoptotic cell death.[6][8][9]

Caption: Intrinsic apoptosis pathway induced by cucumariosides.

Structure-Activity Relationships

The biological activity of cucumariosides is closely linked to their chemical structure. Key structural features that influence their cytotoxicity include:

-

The Aglycone Side Chain: Variations in the side chain of the aglycone significantly impact cytotoxic activity.[1]

-

The Carbohydrate Moiety: The number and type of sugar residues, as well as the presence and position of sulfate groups, are critical for activity. For instance, the presence of a sulfate group at C-4 of the first xylose residue has been shown to positively affect cytotoxicity against MDA-MB-231 cells.[6]

-

18(20)-lactone: The presence of this lactone in the aglycone is positively correlated with cytotoxic activity.[6]

Conclusion and Future Directions

This compound and its related compounds represent a promising class of marine natural products with potent biological activities, particularly cytotoxic and anticancer effects. While data specifically on this compound is still emerging, the extensive research on related cucumariosides provides a strong foundation for its potential as a lead compound in drug discovery. The elucidated mechanisms of action, primarily through the induction of the intrinsic apoptotic pathway, offer clear targets for further investigation.

Future research should focus on:

-

Comprehensive Biological Profiling of this compound: A detailed investigation into the cytotoxic, anti-inflammatory, and other biological activities of purified this compound is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models.

-

Synthetic and Medicinal Chemistry Efforts: Exploring the synthesis of this compound analogues to optimize potency and drug-like properties.

By addressing these research gaps, the full therapeutic potential of this compound and the broader class of cucumarioside triterpene glycosides can be realized, potentially leading to the development of novel anticancer agents from the sea.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of cucumarioside I2 from the sea cucumber Eupentacta fraudatrix (Djakonov et Baranova) and cytotoxic and immunostimulatory activities of this saponin and relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Cucumarioside H in cancer cells.

An In-depth Technical Guide on the Core Mechanism of Action of Cucumarioside H and its Analogues in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of published research focuses on close structural analogues of this compound, particularly Cucumarioside A₂-2 and Cucumarioside A₀-1. This guide synthesizes the available data on these compounds to provide a comprehensive overview of their anticancer mechanisms, which are anticipated to be conserved across these closely related molecules.

Executive Summary

Cucumariosides, a class of triterpene glycosides isolated from sea cucumbers, demonstrate significant anticancer activity across a range of cancer cell lines. Their mechanism of action is multifactorial, primarily characterized by the induction of apoptosis through the intrinsic mitochondrial pathway, arrest of the cell cycle at critical checkpoints, and the inhibition of cancer cell migration and invasion. A key molecular target identified for these compounds is the A₂B adenosine receptor (A₂BAR), the antagonism of which leads to the suppression of critical pro-survival signaling pathways, including the MAPK and PI3K/Akt pathways. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Data Summary

The cytotoxic and mechanistic effects of Cucumarioside analogues have been quantified in various cancer cell lines. The following tables summarize these key findings.

Table 1: Cytotoxicity of Cucumarioside Analogues in Cancer Cells

| Compound | Cancer Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Incubation Time | Reference |

| Cucumarioside A₂-2 | Ehrlich Ascites Carcinoma (EAC) | Nonspecific Esterase | 2.1 | Not Specified | [1][2][3] |

| Cucumarioside A₂-2 | Ehrlich Ascites Carcinoma (EAC) | MTT | 2.7 | 24 h | [1][2][3] |

| Cucumarioside A₂-2 | PC-3 (Human Prostate Cancer) | MTT | 2.05 | 48 h | [4] |

| Cucumarioside A₀-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 0.25 - 1.0 | Not Specified | [5] |

Table 2: Effects of Cucumarioside Analogues on Cell Cycle Distribution

| Compound | Cancer Cell Line | Concentration (µM) | Treatment Duration | % Cells in G₀/G₁ | % Cells in S Phase | % Cells in G₂/M | Reference |

| Cucumarioside A₂-2 | Ehrlich Ascites Carcinoma (EAC) | 0.001 - 0.1 | 24 h | - | Increased (S Phase Arrest) | - | [1][2][3] |

| Cucumarioside A₂-2 | PC-3 (Human Prostate Cancer) | Not Specified | Not Specified | - | - | Increased (G₂/M Arrest) | [6] |

| Cucumarioside A₀-1 | MDA-MB-231 | 0.0 (Control) | 24 h | 53.36 | 31.06 | 15.60 | [7] |

| 0.5 | 45.27 | 31.82 | 22.91 | [7] | |||

| 1.0 | 45.98 | 30.01 | 24.01 | [7] |

Table 3: Induction of Apoptosis and Related Biomarkers by Cucumarioside Analogues

| Compound | Cancer Cell Line | Parameter | Concentration (µM) | Treatment Duration | Result | Reference |

| Cucumarioside A₂-2 | Ehrlich Ascites Carcinoma (EAC) | Early Apoptosis | 0.001 | 3 h | 10-15% of cells | [1] |

| Cucumarioside A₀-1 | MDA-MB-231 | ROS Production | 0.25 - 1.0 | 6 h | 28-53% increase | [5][7] |

| Cucumarioside A₀-1 | MDA-MB-231 | Caspase-3/7 Activity | 1.0 | 12 h | 32% increase | [5] |

| 1.0 | 24 h | 39% increase | [5] | |||

| Cucumarioside A₀-1 | MDA-MB-231 | Bax Protein Level | 0.5 | Not Specified | 46% increase | [7] |

| 1.0 | Not Specified | 48% increase | [7] | |||

| Cucumarioside A₀-1 | MDA-MB-231 | Bcl-2 Protein Level | 0.5 | Not Specified | 19% decrease | [7] |

| 1.0 | Not Specified | 29% decrease | [7] |

Core Mechanisms of Action

The anticancer effects of this compound analogues are driven by several interconnected cellular and molecular events.

Antagonism of A₂B Adenosine Receptor and Downstream Signaling

A novel mechanism identified for Cucumarioside A₀-1 is its function as an antagonist of the A₂B adenosine receptor (A₂BAR), which is often overexpressed in cancer cells like the MDA-MB-231 triple-negative breast cancer line.[5][8] This antagonism blocks downstream signaling cascades crucial for cancer cell survival and proliferation. Specifically, the blockade of A₂BAR by cucumariosides leads to the profound inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, including key components like phospho-ERK1/2, p38, and JNK1/2.[8][9] The suppression of these pathways is a critical event that triggers the activation of intrinsic apoptosis.

Induction of Intrinsic (Mitochondrial) Apoptosis

Cucumariosides are potent inducers of apoptosis, primarily acting through the intrinsic pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[5][7] Elevated ROS levels lead to mitochondrial membrane depolarization (a decrease in Δψm), which alters the permeability of the outer mitochondrial membrane. This event is further promoted by a shift in the balance of Bcl-2 family proteins, specifically an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7][10] The increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[7][11] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, the initiator caspase in this pathway.[7] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptotic cell death.[7]

Cell Cycle Arrest

Cucumariosides interfere with the normal progression of the cell cycle, inducing arrest at either the S phase or the G₂/M checkpoint, depending on the cancer cell type.[1][6] In Ehrlich ascites carcinoma cells, Cucumarioside A₂-2 blocks DNA biosynthesis, leading to an accumulation of cells in the S phase.[1][2][3] In contrast, studies on human prostate cancer (PC-3) and triple-negative breast cancer (MDA-MB-231) cells show that Cucumarioside A₂-2 and A₀-1, respectively, cause an arrest in the G₂/M phase.[6][7] This G₂/M arrest is associated with alterations in the levels of key regulatory proteins, such as Cyclin B1 and CDK1.[7] This blockade of cell division prevents the proliferation of cancer cells and can be a prelude to apoptosis.

Key Experimental Protocols

The following section details the methodologies for the key experiments used to elucidate the mechanism of action of cucumariosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, EAC) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound analogue (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with this compound analogue (e.g., 1 µM) for a specified time (e.g., 12 or 24 hours).

-

Cell Collection: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cells (e.g., EAC) and treat with various concentrations of the this compound analogue for 24 hours.[1]

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA histogram and determine the percentage of cells in the Sub-G₀, G₀/G₁, S, and G₂/M phases.

Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Treat cells with the this compound analogue, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound and its closely studied analogues, A₂-2 and A₀-1, are potent anticancer agents with a clearly defined, multi-pronged mechanism of action. By targeting the A₂B adenosine receptor, they effectively disrupt pro-survival MAPK signaling. This, coupled with the induction of ROS, leads to the activation of the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and caspase activation. Furthermore, their ability to induce cell cycle arrest at the S or G₂/M phase halts cancer cell proliferation. These comprehensive mechanisms underscore the therapeutic potential of cucumariosides and provide a strong rationale for their continued investigation in preclinical and clinical settings for cancer therapy.

References

- 1. karger.com [karger.com]

- 2. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of the Marine Triterpene Glycoside Cucumarioside A2-2 in Human Prostate Cancer Cells [ouci.dntb.gov.ua]

- 7. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against MDA-MB-231 as A2B Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against MDA-MB-231 as A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Dawn of Discovery: Early Research into Cucumarioside H Analogs and Their Biological Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the foundational research surrounding Cucumarioside H and its analogs, a class of triterpene glycosides derived from the sea cucumber Eupentacta fraudatrix. It aims to provide a comprehensive overview of their discovery, structural elucidation, and early biological evaluations, with a focus on their cytotoxic and hemolytic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these marine natural products.

Introduction to this compound and its Analogs

Triterpene glycosides from sea cucumbers have long been a subject of scientific interest due to their diverse and potent biological activities. Among these, the cucumariosides, particularly the H series isolated from Eupentacta fraudatrix, represent a significant area of early investigation. These compounds are characterized by a complex chemical architecture, typically comprising a triterpenoid aglycone and a carbohydrate chain of up to six sugar units. The structural diversity within this family, arising from variations in both the aglycone and the sugar moiety, has been a driving force behind the exploration of their structure-activity relationships (SAR).

Early research efforts were primarily focused on the isolation and structural characterization of these novel compounds, followed by preliminary screenings for biological activity. The most commonly reported bioactivities for this compound and its analogs are their potent hemolytic effects on red blood cells and their cytotoxicity against various cancer cell lines. These initial findings laid the groundwork for further investigation into their mechanisms of action and potential as therapeutic agents.

Early Discoveries and Structural Elucidation

The pioneering work on this compound analogs was largely centered around the chemical investigation of the Far Eastern sea cucumber, Eupentacta fraudatrix. Through meticulous extraction and chromatographic separation techniques, researchers were able to isolate a series of novel triterpene glycosides. The structural elucidation of these complex molecules was a significant challenge, relying heavily on the application of advanced spectroscopic methods.

Key Analogs Discovered

Initial studies led to the isolation and characterization of several key this compound analogs, including:

-

This compound: The parent compound of the series.

-

Cucumarioside H2 and H4: Analogs with modifications in the aglycone side chain, specifically the presence of a 25-OH group in H2 and a 25-ethoxy group in H4.[1]

-

Cucumarioside H5, H6, H7, and H8: These analogs exhibit further structural diversity, with Cucumarioside H8 featuring an unprecedented 16,22-epoxy-group in its aglycone.[2]

Methodologies for Structural Elucidation

The determination of the intricate structures of these glycosides was accomplished through a combination of 2D NMR spectroscopy and mass spectrometry.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) were instrumental in piecing together the connectivity of atoms within the aglycone and the sequence and linkage of the sugar residues in the carbohydrate chain.

-

Mass Spectrometry: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) were employed to determine the molecular weights of the compounds and to gain insights into their fragmentation patterns, which aided in confirming the proposed structures.

Structure-Activity Relationships (SAR)

A central theme in the early research of this compound analogs was the investigation of how their structural features influence their biological activity. These studies revealed that both the aglycone and the carbohydrate chain play crucial roles in determining the potency of their hemolytic and cytotoxic effects.

The Role of the Aglycone

The structure of the triterpenoid aglycone was found to be a key determinant of activity. For instance, the presence of a 25-OH group in the aglycone of Cucumarioside H2 was shown to significantly decrease its cytotoxicity.[1] In contrast, the 25-ethoxy group in Cucumarioside H4 resulted in potent cytotoxic and very high hemolytic activity.[1] The unique 16,22-epoxy fragment in Cucumarioside H8 also conferred significant biological activity.[2]

The Importance of the Carbohydrate Chain

The composition and structure of the carbohydrate chain were also demonstrated to be critical for bioactivity. Key findings include:

-

Length and Branching: The number of monosaccharide units and the branching pattern of the sugar chain influence the overall amphiphilicity of the molecule, which is believed to be important for its interaction with cell membranes.

-

Terminal Monosaccharide: The nature of the terminal sugar residue can impact activity.

-

Sulfate Groups: The presence and position of sulfate groups on the sugar chain are particularly significant. For example, the sulfate group at C-4 of the first xylose residue is a common feature and appears to be important for activity.

Biological Activity: Hemolytic and Cytotoxic Effects

The most prominent biological activities reported in the early research on this compound analogs were their ability to lyse red blood cells (hemolytic activity) and kill cancer cells (cytotoxicity).

Hemolytic Activity

This compound and its analogs were found to be potent hemolytic agents. This activity is attributed to their ability to interact with and disrupt the cell membranes of erythrocytes. The membranolytic properties of these glycosides are thought to be a key aspect of their biological action.[3][4]

Cytotoxic Activity

These compounds also demonstrated significant cytotoxicity against a range of cancer cell lines. Early studies often utilized cell lines such as mouse Ehrlich carcinoma to assess this activity. The cytotoxic effects are believed to be a consequence of their membrane-disrupting properties, leading to cell death.[5] Some studies have suggested that these compounds can induce apoptosis in cancer cells.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and related analogs from early research.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cucumarioside A2-2 | Ehrlich Carcinoma | 2.1 (esterase assay), 2.7 (MTT assay) | [4] |

| Frondoside A | HL-60 | ~5-10 fold lower than Cucumarioside A2-2 | [1] |

| Djakonovioside E1 | MCF-7 | 1.52 ± 0.14 | [6] |

| Djakonovioside E1 | MDA-MB-231 | 2.19 ± 0.17 | [6] |

| Cucumarioside A2-5 | T-47D | 5.81 ± 0.86 | [6] |

Note: Direct quantitative data for the hemolytic activity of specific this compound analogs from early research is limited in the provided search results. The activity is often described qualitatively as "high" or "potent".

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research of this compound analogs.

Isolation and Purification of this compound Analogs

The following is a representative protocol for the isolation and purification of triterpene glycosides from Eupentacta fraudatrix.

-

Extraction:

-

The collected sea cucumbers are minced and extracted exhaustively with a 70% aqueous ethanol solution at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude aqueous residue.

-

-

Initial Fractionation:

-

The aqueous residue is subjected to column chromatography on a Polychrom-1 (polystyrene) column.

-

The column is washed with water to remove salts and polar impurities.

-

The glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

-

Silica Gel Chromatography:

-

The fractions containing the glycosides are combined, evaporated to dryness, and further fractionated by column chromatography on silica gel.

-

Elution is performed using a chloroform-methanol-water solvent system with a gradually increasing polarity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Individual glycosides are purified by reversed-phase HPLC on a C18 column.

-

A gradient of acetonitrile in water is typically used as the mobile phase.

-

Elution is monitored by UV detection (e.g., at 210 nm).

-

Structural Elucidation by 2D NMR and Mass Spectrometry

2D NMR Spectroscopy:

-

Sample Preparation: A sample of the purified glycoside (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d5 or methanol-d4).

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

-

¹H-¹H COSY: To establish proton-proton correlations within the same spin system.

-

HSQC: To correlate protons with their directly attached carbons.

-

HMBC: To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for connecting different structural fragments.

-

ROESY or NOESY: To determine the spatial proximity of protons, which helps in establishing stereochemistry and the sequence of sugar units.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete structure of the molecule.

Mass Spectrometry:

-

MALDI-TOF MS:

-

The purified glycoside is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI target plate.

-

The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio.

-

-

ESI-MS:

-

A solution of the glycoside is infused into the electrospray source of the mass spectrometer.

-

The resulting ions are analyzed to determine the molecular weight and fragmentation pattern.

-

Hemolytic Activity Assay

-

Preparation of Erythrocyte Suspension:

-

Freshly drawn red blood cells (e.g., from mice or humans) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

-

A 2% (v/v) suspension of erythrocytes in PBS is prepared.

-

-

Assay Procedure:

-

Serial dilutions of the test compound in PBS are prepared in microtiter plate wells.

-

An equal volume of the 2% erythrocyte suspension is added to each well.

-

The plate is incubated at 37°C for 1 hour.

-

Positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., Triton X-100) to the erythrocytes.

-

Negative control (0% hemolysis) consists of erythrocytes in PBS alone.

-

-

Measurement of Hemolysis:

-

The plate is centrifuged to pellet the intact erythrocytes.

-

The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The percentage of hemolysis is calculated relative to the positive control.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

The desired cancer cell line (e.g., Ehrlich carcinoma) is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the early research of this compound analogs.

Figure 1: Experimental workflow for the isolation, purification, and analysis of this compound analogs.

Figure 2: Logical relationship illustrating the structure-activity relationship of this compound analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. biosoil.ru [biosoil.ru]

- 4. karger.com [karger.com]

- 5. Structure of cucumarioside I2 from the sea cucumber Eupentacta fraudatrix (Djakonov et Baranova) and cytotoxic and immunostimulatory activities of this saponin and relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling Cucumarioside H: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside H and its analogues represent a family of triterpene glycosides isolated from the sea cucumber Eupentacta fraudatrix. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including cytotoxic and hemolytic effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound analogues, their isolation and structure elucidation, and their mechanisms of action. All quantitative data are summarized for clarity, and detailed experimental workflows and signaling pathways are visualized.

Physicochemical Properties of this compound Analogues

The this compound series of compounds are characterized as monosulfated branched pentaosides. A distinctive feature of these glycosides is the presence of the rare monosaccharide 3-O-methyl-D-xylose as a terminal unit. The structural diversity within the this compound family primarily arises from variations in the aglycone moiety, particularly in the side chain.

Structural Characteristics of this compound Analogues

| Compound | Aglycone Type | Key Structural Features of Aglycone | Carbohydrate Moiety | Reference |

| Cucumarioside H2 | Holostane | Not specified in detail in the provided abstracts. | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [1] |

| Cucumarioside H3 | 23,24,25,26,27-pentanorlanostane | 18(16)-lactone | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [1] |

| Cucumarioside H4 | Holostane | Contains a rare ethoxyl radical at C-25 of the side chain (likely an artifact). | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [1] |

| Cucumarioside H5 | Not specified in detail | Variations in the side chain structure. | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [2] |

| Cucumarioside H6 | Not specified in detail | Variations in the side chain structure. | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [2] |

| Cucumarioside H7 | Not specified in detail | Variations in the side chain structure. | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [2] |

| Cucumarioside H8 | Novel Aglycone | Unprecedented 16,22-epoxy-group. | Monosulfated branched pentaoside with terminal 3-O-methyl-D-xylose. | [2] |

Experimental Protocols

The isolation and structure elucidation of this compound analogues involve a multi-step process combining chromatographic separation and spectroscopic analysis.

General Isolation and Purification Workflow

The general procedure for isolating this compound analogues from the sea cucumber Eupentacta fraudatrix is as follows:

-

Extraction: The initial step involves the extraction of the crude compounds from the sea cucumber tissues using a suitable solvent, typically ethanol.

-

Preliminary Fractionation: The crude extract is then subjected to preliminary fractionation using techniques such as column chromatography on silica gel or other stationary phases. This step aims to separate the complex mixture into fractions of varying polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the glycosides are further purified by HPLC, often using a reversed-phase column. This allows for the separation of individual glycoside components.

-

Final Purification: In some cases, additional chromatographic steps may be necessary to obtain highly pure compounds.

Structure Elucidation Methodologies

The structures of the isolated this compound analogues are determined using a combination of modern spectroscopic techniques:

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the connectivity of atoms within the molecule. These experiments include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

TOCSY (Total Correlation Spectroscopy): To identify protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining the linkages between monosaccharide units and the connection of the sugar chain to the aglycone.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of atoms.[3]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HRESI-MS) are used to determine the molecular weight and elemental composition of the glycosides.[3][4] Tandem MS (MS/MS) experiments provide valuable information on the sequence of monosaccharides in the carbohydrate chain through fragmentation analysis.[3]

Biological Activities and Signaling Pathways

Cucumariosides, including the H-series, exhibit significant cytotoxic activity against various cancer cell lines.[3] Their mechanism of action is often attributed to their ability to interact with cell membranes, leading to pore formation and subsequent cell death. Furthermore, recent studies have begun to unravel the specific signaling pathways modulated by these compounds.

Proposed Cytotoxicity Signaling Pathway

Several studies suggest that the cytotoxic effects of cucumariosides are mediated through the induction of apoptosis via the mitochondrial pathway. This pathway is characterized by the following key events:

-

Increased Reactive Oxygen Species (ROS) Production: Treatment with cucumariosides can lead to an increase in intracellular ROS levels.

-

Mitochondrial Membrane Depolarization: The accumulation of ROS can disrupt the mitochondrial membrane potential.

-

Caspase Activation: The depolarization of the mitochondrial membrane triggers the release of pro-apoptotic factors, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

Additionally, some cucumariosides have been shown to act as antagonists of the A2B adenosine receptor, leading to the inhibition of the MAPK signaling pathway, which is involved in cell proliferation and survival.

Conclusion

The this compound family of triterpene glycosides represents a promising class of natural products with significant potential for drug development. Their unique structural features and potent biological activities warrant further investigation. This technical guide provides a foundational understanding of their physicochemical properties, isolation, and mechanisms of action, serving as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Future research should focus on elucidating the detailed structure-activity relationships within this family and exploring their therapeutic potential in preclinical and clinical studies.

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Cucumarioside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cucumarioside H, a triterpene glycoside isolated from sea cucumbers, has garnered significant interest in the scientific community for its potent biological activities, including cytotoxic, hemolytic, and immunomodulatory effects. Understanding the intricate relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Principles of this compound Bioactivity

The biological activity of this compound and its analogs is intrinsically linked to the specific features of both its triterpene aglycone and its oligosaccharide (sugar) chain. Modifications to either of these components can dramatically alter the compound's efficacy and selectivity.

The Aglycone Moiety: The aglycone, the non-sugar part of the molecule, forms the backbone of the glycoside and plays a crucial role in its interaction with cell membranes. Key structural features of the aglycone that influence activity include:

-

The 18(20)-Lactone Ring: The presence of this lactone ring is a significant determinant of the biological activity of many triterpene glycosides.

-

The Side Chain: The structure and length of the side chain attached to the aglycone can impact the compound's cytotoxicity.

-

Substitutions on the Aglycone: The presence and position of functional groups, such as hydroxyl (-OH), acetyl (-OAc), and keto (=O) groups, can modulate the bioactivity. For instance, an acetyl group at the C-16 position has been shown to play a significant role in the cytotoxicity of some related glycosides.

The Carbohydrate Chain: The sugar chain is critical for the molecule's solubility, transport, and interaction with cellular targets. Important aspects of the carbohydrate moiety include:

-

Length and Branching: The number of monosaccharide units and the branching pattern of the sugar chain are crucial for activity. A linear tetrasaccharide chain has been suggested as a necessary element for membrane-modifying effects.

-

Monosaccharide Composition: The specific types of sugars (e.g., xylose, quinovose, 3-O-methylglucose) and their sequence in the chain influence the biological effects.

-

Sulfate Groups: The number and position of sulfate groups on the sugar residues can significantly affect the hemolytic and cytotoxic activities. For example, the presence of a sulfate group at C-4 of the first xylose residue has been shown to be important.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the cytotoxic and hemolytic activities of this compound and its related compounds, providing a basis for understanding their SAR.

Table 1: Cytotoxic Activity of Cucumarioside Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Djakonovioside E₁ | MCF-7 | 1.52 ± 0.14 | [1] |

| Djakonovioside E₁ | MDA-MB-231 | 2.19 ± 0.17 | [1] |

| Cucumarioside A₂-5 | T-47D | 5.81 ± 0.86 | [1] |

| Cucumarioside A₂-5 | MDA-MB-231 | 2.58 ± 0.1 | [1] |

| Djakonovioside C₁ | MDA-MB-231 | 7.67 ± 0.32 | [1] |

Table 2: Hemolytic Activity of Cucumarioside Analogs

| Compound | ED50 (µM) | Reference |

| Djakonovioside F₁ | 0.51 ± 0.01 | [1] |

| Okhotoside A₂-1 | 1.53 ± 0.14 | [1] |

| Cucumarioside A₂-5 | 1.63 ± 0.13 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.

Isolation and Structure Elucidation of this compound

The general workflow for obtaining pure this compound involves extraction from sea cucumber tissues followed by chromatographic separation and structural analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Hemolysis Assay